1-(3-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propyl)-2-pyrrolidinone
Overview
Description
Synthesis Analysis
The synthesis of related pyrazolo and pyrimidinyl derivatives involves multiple steps, starting from basic precursors such as ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These processes are characterized by the use of IR, (1)H NMR, (13)C NMR, mass spectra, and elemental analysis for characterization, showing the intricate steps involved in obtaining such complex molecules (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Structure Analysis
The molecular structure and spectroscopic analysis of related compounds are thoroughly investigated through experimental and theoretical approaches. Techniques such as DFT analysis, molecular electrostatic potential (MEP) mapping, and studies on the HOMO-LUMO energy gap provide insights into the stability and electronic properties of these molecules (Sivakumar et al., 2021).
Chemical Reactions and Properties
Research on pyrazolo[3,4-d]pyrimidine derivatives reveals their reactivity in nucleophilic substitution reactions and their potential for further functionalization. Studies include investigations into the reactivity of chlorine atoms in the molecule, allowing for the introduction of various groups that modify the compound’s properties (Dziomko et al., 1981).
Physical Properties Analysis
The physicochemical properties of related molecules have been optimized to exhibit excellent pharmacokinetics properties in vitro and in vivo. This optimization is crucial for the compounds' stability and efficacy across different biological systems (Verhoest et al., 2012).
Chemical Properties Analysis
The chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, including their antimicrobial and anticancer activities, have been a subject of investigation. Synthesized compounds have been evaluated for their in vitro activities, showing significant potential against various pathogens and cancer cell lines (Hafez, El-Gazzar, & Al-Hussain, 2016).
Scientific Research Applications
Antimicrobial and Anticancer Potential
The chemical structure related to 1-(3-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propyl)-2-pyrrolidinone has been investigated for its potential in antimicrobial and anticancer applications. Novel pyrazole derivatives, including structures closely related to the given compound, have shown significant promise in these areas. Specifically, certain compounds have exhibited higher anticancer activity compared to standard drugs such as doxorubicin, alongside possessing good to excellent antimicrobial activity (Hafez, Al-Hussain, & El-Gazzar, 2016).
Anti-Inflammatory and Antioxidant Properties
Research has also explored the anti-inflammatory and antioxidant capacities of compounds within the same chemical family. New substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives have been synthesized, demonstrating significant anti-inflammatory activities comparable to celecoxib, a known anti-inflammatory drug. These compounds have shown to possess promising antioxidant activities, providing a basis for the development of new therapeutic agents with minimized side effects (Fahmy, Khalifa, Nossier, Abdalla, & Ismai, 2012).
Antiviral Efficacy
Furthermore, specific derivatives related to 1-(3-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propyl)-2-pyrrolidinone have shown notable antiviral activities. These activities were particularly evident against viruses such as the herpes simplex virus, where certain compounds exhibited strong antiviral activity, highlighting the potential for developing new antiviral drugs based on this chemical scaffold (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).
SARS-CoV 3C-Like Protease Inhibition
The global pandemic underscored the need for effective treatments against novel coronaviruses. In this context, compounds structurally related to 1-(3-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propyl)-2-pyrrolidinone have been identified as potential inhibitors of the SARS-CoV 3C-like protease, a critical enzyme in the viral life cycle. This suggests a promising avenue for the development of specific antiviral agents targeting coronaviruses (Mohamed, Ibrahie, Amr, Abdalla, & Ibrahiem, 2015).
properties
IUPAC Name |
1-[3-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propyl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O/c19-13-4-6-14(7-5-13)25-18-15(11-23-25)17(21-12-22-18)20-8-2-10-24-9-1-3-16(24)26/h4-7,11-12H,1-3,8-10H2,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNRCHRSQGAOGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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